molecular formula C8H11O4P B13520443 5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid

5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid

Cat. No.: B13520443
M. Wt: 202.14 g/mol
InChI Key: RGHUAXCRNRQQOS-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid typically involves the introduction of the dimethylphosphoryl group to a furan ring followed by carboxylation. One common method involves the reaction of 3-methylfuran with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can participate in binding interactions, while the carboxylic acid group may facilitate hydrogen bonding or ionic interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylfuran-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.

    5-Phosphoryl-3-methylfuran-2-carboxylic acid: Contains a phosphoryl group instead of a dimethylphosphoryl group, leading to variations in its chemical behavior.

Uniqueness

5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups on the furan ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

IUPAC Name

5-dimethylphosphoryl-3-methylfuran-2-carboxylic acid

InChI

InChI=1S/C8H11O4P/c1-5-4-6(13(2,3)11)12-7(5)8(9)10/h4H,1-3H3,(H,9,10)

InChI Key

RGHUAXCRNRQQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)P(=O)(C)C)C(=O)O

Origin of Product

United States

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